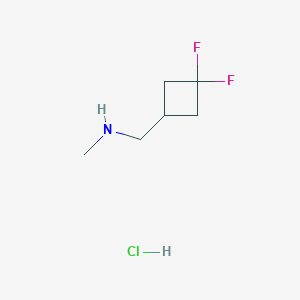

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-6(7,8)3-5;/h5,9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUOQRRUERFEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(C1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride for Drug Development Professionals

Introduction

The strategic incorporation of fluorine and strained ring systems, such as cyclobutane, into drug candidates is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a building block that embodies this principle, combining a gem-difluorinated cyclobutane ring with a secondary amine. Understanding the fundamental physical properties of this hydrochloride salt is critical for researchers in drug discovery and development, as these characteristics directly impact formulation, bioavailability, and overall viability as a pharmaceutical agent.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and experimental context needed to effectively utilize this compound in their research endeavors. Beyond a simple recitation of data, this document delves into the causality behind experimental choices and offers detailed protocols for property determination, reflecting a commitment to scientific integrity and practical application. The inclusion of fluorine is known to significantly impact the basicity of nearby amines and the overall lipophilicity of the molecule, making a detailed empirical analysis essential[1][2].

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

Molecular Structure

The structure consists of a cyclobutane ring with two fluorine atoms on the same carbon (a gem-difluoro moiety), attached to a methylaminomethyl group. As a hydrochloride salt, the amine is protonated.

Caption: Chemical structure of this compound.

Core Compound Identifiers

A summary of the fundamental identifiers for this compound is presented in the table below. This data is essential for accurate documentation, procurement, and regulatory submissions.

| Property | Value | Source(s) |

| CAS Number | 1250444-03-1 | [3][4][5][6] |

| Molecular Formula | C₆H₁₂ClF₂N | [5][6] |

| Molecular Weight | 171.62 g/mol | [3][5][6] |

| MDL Number | MFCD16987777 | [4][5] |

| PubChem Substance ID | 329823008 | [4] |

| SMILES Code | CNCC1CC(F)(F)C1.Cl | [5] |

Tabulated Physical Properties

While comprehensive experimental data for this specific compound is not extensively published in peer-reviewed literature, information can be aggregated from chemical suppliers and databases. The following table summarizes the available physical property data. It is important to note that without peer-reviewed studies, these values should be considered provisional and subject to verification.

| Physical Property | Value / Description | Source(s) |

| Appearance | Solid | |

| Purity | >95% (batch dependent) | [6] |

| Storage Class | 11 - Combustible Solids | [4] |

| Boiling Point | Not available | [7] |

| Melting Point | Not available | |

| Density | Not available | [7] |

| Solubility | No specific data available, but likely soluble in water and polar organic solvents like methanol due to its salt nature. |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physical properties relevant to drug development.

Determination of Melting Point

The melting point is a critical indicator of purity and is vital for material characterization.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the solid compound. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Rapid Scan (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. This prevents excessive time spent on the precise measurement.

-

Precise Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Causality Note: A slow heating rate during the melting phase is crucial. Heating too quickly does not allow the sample and the thermometer to reach thermal equilibrium, leading to an artificially wide and inaccurate melting range.

Workflow for Aqueous Solubility Assessment

Aqueous solubility is a paramount property, as it governs the dissolution rate and bioavailability of orally administered drugs. The Shake-Flask method is a gold-standard technique.

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Methodology: Shake-Flask Method (ICH Harmonised Guideline)

-

System Preparation: Prepare a buffer solution of relevant physiological pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

-

Quantification: Accurately dilute a known volume of the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

-

Trustworthiness Note: The system's trustworthiness is validated by ensuring that the concentration of the dissolved compound remains constant over successive time points (e.g., at 24 and 48 hours), confirming that equilibrium has been reached.

Implications for Drug Development

The physicochemical properties of fluorinated amine salts like this one have direct and predictable consequences in a drug development setting.

-

Impact of Fluorination: The gem-difluoro group on the cyclobutane ring is a strong electron-withdrawing moiety. This is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog. A lower pKa can influence the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes. The presence of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism[1][8].

-

Role of the Hydrochloride Salt: As a hydrochloride salt, the compound is expected to be a crystalline solid with higher aqueous solubility and dissolution rate compared to its free base form. This is a common strategy in drug development to improve the biopharmaceutical properties of basic compounds.

-

Lipophilicity (LogP/LogD): While no experimental LogP data is available, the introduction of fluorine typically increases lipophilicity. However, the conformational constraints of the cyclobutane ring and the specific substitution pattern can lead to non-intuitive effects[2][8][9]. The LogD (distribution coefficient at a specific pH) will be highly dependent on the compound's pKa, and this value is more physiologically relevant than LogP for ionizable compounds.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a unique combination of a strained, fluorinated ring system and a secondary amine. While publicly available data on its specific physical properties are limited, its structural motifs allow for informed predictions regarding its behavior. Its identity is well-defined by its CAS number and molecular formula. As a combustible solid salt, it is expected to have improved handling and solubility characteristics suitable for early-stage drug discovery. The protocols and scientific context provided in this guide offer a framework for researchers to rigorously characterize this and similar compounds, ensuring the generation of reliable data to drive informed decisions in the complex process of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylmethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 125044-43-1 [sigmaaldrich.com]

- 5. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Abosyn [abosyn.com]

- 7. 1-(3,3-difluorocyclobutyl)-N-methylmethanamine,hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride

Introduction

This compound is a fluorinated cyclobutane derivative that has garnered interest as a key building block in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring can significantly modulate the physicochemical and pharmacological properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and detailed analytical methodologies for the characterization and quality control of this compound.

The strategic incorporation of fluorine in drug candidates is a well-established approach to enhance molecular properties. In the case of this compound, the difluoro group creates a unique electronic and conformational profile, making it a valuable synthon for developing novel therapeutics. Preliminary studies have suggested its potential utility in developing treatments for conditions such as cancer, metabolic disorders, and cardiovascular diseases.[1] Accurate and robust analytical methods are therefore paramount for ensuring the identity, purity, and quality of this intermediate throughout the research and development lifecycle.

Chemical Identity and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's fundamental properties. This compound is the hydrochloride salt of the parent amine, (3,3-Difluorocyclobutyl)-N-methylmethanamine. The salt form is typically preferred to improve stability and handling characteristics.

Caption: 2D Structure of this compound.

The core structure consists of a four-membered cyclobutane ring, a methylamino-methyl side chain, and the characteristic gem-difluoro substitution at the 3-position of the ring. This substitution pattern is critical as it avoids creating a chiral center at the point of fluorination.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1250444-03-1 | [2][3] |

| Molecular Formula | C₆H₁₂ClF₂N | [2][3] |

| Molecular Weight | 171.62 g/mol | [2][4] |

| IUPAC Name | (3,3-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | [5] |

| SMILES | CNCC1CC(F)(F)C1.Cl | [2] |

| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N | [5] |

| Purity (Typical) | >95-97% |[3][6] |

Spectroscopic and Chromatographic Analysis Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The logical workflow involves structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), followed by purity determination using a separation technique like High-Performance Liquid Chromatography (HPLC).

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for complete characterization.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are appropriate solvents. D₂O is advantageous as it allows for the exchange of the acidic N-H protons of the hydrochloride salt, causing their signal to disappear, which can be a useful diagnostic tool. CD₃OD can be used if solubility in D₂O is limited.[7]

-

Experiment Suite:

-

¹H NMR: Determines the number and connectivity of protons. The complex splitting patterns of the cyclobutyl ring protons provide key conformational information.

-

¹³C NMR: Identifies all unique carbon environments. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet with a large coupling constant (J_CF), which is a definitive indicator of the CF₂ group.[7]

-

¹⁹F NMR: Directly observes the fluorine atoms. A single resonance is expected since both fluorine atoms are chemically equivalent, simplifying the spectrum.

-

Detailed Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[7]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[7]

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

(Optional) Perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

-

Representative Data Interpretation

Table 2: Representative ¹H and ¹³C NMR Data (400 MHz, D₂O)

| Nucleus | Chemical Shift (δ) ppm (multiplicity, J in Hz) | Assignment | Rationale |

|---|---|---|---|

| ¹H | ~3.2 (s) | -CH₂-N- | Singlet for the methylene adjacent to the nitrogen. |

| ¹H | ~2.8 (s) | -N-CH₃ | Singlet for the N-methyl group. |

| ¹H | ~2.4-2.7 (m) | -CH₂-CF₂- | Complex multiplet due to coupling with adjacent protons and long-range coupling to fluorine. |

| ¹H | ~2.2-2.4 (m) | -CH-CH₂-CF₂ | Multiplet for the methine proton on the ring. |

| ¹³C | ~125 (t, J ≈ 245) | C-F₂ | Triplet due to one-bond coupling to two fluorine atoms.[7] |

| ¹³C | ~55 | -CH₂-N- | Carbon of the methylene group adjacent to nitrogen. |

| ¹³C | ~35 | -N-CH₃ | Carbon of the N-methyl group. |

| ¹³C | ~30 (t, J ≈ 20) | -CH₂-CF₂- | Triplet due to two-bond coupling to the fluorine atoms. |

| ¹³C | ~25 | -CH-CH₂- | Methine carbon of the cyclobutane ring. |

Note: The acidic N-H protons are exchanged with deuterium in D₂O and are typically not observed.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

Causality Behind Experimental Choices

-

Ionization Mode: ESI in positive ion mode (ESI+) is ideal. The amine is already protonated as a hydrochloride salt, making it easy to generate the [M+H]⁺ ion, which corresponds to the free base.

-

Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental formula through an accurate mass measurement. A standard quadrupole analyzer can be used for nominal mass confirmation.[7]

Detailed Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the amine remains protonated.[7]

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source. Direct infusion is also an option.

-

Acquisition Parameters (Typical for ESI+):

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Scan Range: m/z 50-500

-

Expected Mass Spectrum

The primary ion observed will be for the protonated free base [(C₆H₁₁F₂N) + H]⁺.

-

Expected Exact Mass of [M+H]⁺: 136.0932

-

Observed Mass: High-resolution MS should yield a mass within 5 ppm of the expected exact mass, confirming the elemental formula C₆H₁₂F₂N.

Fragmentation (MS/MS) can be used to further confirm the structure by breaking the molecule apart and observing the resulting fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of the compound and identifying any potential impurities from the synthesis or degradation. For amines, reversed-phase HPLC is commonly employed.

Causality Behind Experimental Choices

-

Column Selection: A C18 column is a robust choice for separating small polar molecules.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol) is typical. The acid improves peak shape for the amine by keeping it protonated and suppressing interactions with residual silanols on the column packing.[8]

-

Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides much greater specificity and allows for the identification of unknown impurity peaks.[9]

-

Derivatization: For enhanced sensitivity, especially at trace levels, pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or dansyl chloride can be employed to attach a fluorescent tag to the amine, allowing for highly sensitive fluorescence detection.[10][11][12] This is particularly useful in quantitative applications where low limits of detection are required.

Detailed Experimental Protocol (Reversed-Phase HPLC-UV)

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

The resulting chromatogram should show a single major peak corresponding to the main compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Conclusion

The comprehensive analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while high-resolution mass spectrometry validates the elemental composition. Chromatographic methods, particularly HPLC, are indispensable for assessing purity and profiling impurities. The protocols and rationale outlined in this guide provide a robust framework for scientists to ensure the quality and integrity of this valuable chemical building block, thereby supporting the advancement of drug discovery and development programs.

References

- 1. This compound | 1250444-03-1 | Benchchem [benchchem.com]

- 2. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]

- 4. N-methylmethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Abosyn [abosyn.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride: A Versatile Fluorinated Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride is a rationally designed fluorinated aliphatic amine that has emerged as a valuable building block in medicinal chemistry. The incorporation of the gem-difluorocyclobutyl motif offers a strategic advantage in drug design, enabling chemists to fine-tune the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and explores its application in the development of novel therapeutics, particularly as a key structural component in modulators of immunologically significant targets like STING (Stimulator of Interferon Genes).

Introduction: The Strategic Role of Fluorine in Scaffolding

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][3] The 3,3-difluorocyclobutyl moiety, in particular, provides a rigid, low-energy conformational constraint while acting as a non-hydrolyzable bioisostere for a carbonyl group. This combination of features makes this compound a sought-after intermediate for constructing complex molecules with enhanced drug-like properties.[2][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClF₂N | [5][6] |

| Molecular Weight | 171.62 g/mol | [5] |

| CAS Number | 1250444-03-1 | [5] |

| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |

| Purity | Typically >97% | Commercially available data |

| Solubility | Soluble in water, methanol, DMSO | Inferred from structure |

Synthesis Protocol: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-part process: first, the synthesis of the primary amine precursor, followed by a robust reductive amination to introduce the N-methyl group.

Part A: Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride (Precursor)

This initial stage focuses on creating the core amine structure from a commercially available nitrile. The chosen method involves the reduction of a nitrile to a primary amine using a borane complex, followed by salt formation.

Causality of Experimental Choices:

-

Borane-THF Complex: This reducing agent is selected for its high efficiency in reducing nitriles to primary amines under relatively mild conditions, minimizing side reactions.

-

Reflux Conditions: Heating the reaction to reflux ensures the reaction proceeds to completion in a reasonable timeframe.

-

Methanolic HCl: The use of hydrochloric acid in methanol not only quenches the reaction but also directly forms the stable, crystalline hydrochloride salt of the primary amine, facilitating its isolation and purification.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3 mL per gram of nitrile) under a nitrogen atmosphere, add a 1M solution of borane-THF complex in THF (1.1 eq) dropwise over 5-10 minutes.

-

Reduction: Heat the reaction mixture to reflux and maintain for 18-20 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[7]

-

Quenching and Salt Formation: After cooling the mixture in an ice-water bath, slowly add methanol (~1.2 mL per gram of initial nitrile) to quench the excess borane.[7]

-

Acidification: Add concentrated hydrochloric acid (~0.6 mL per gram of initial nitrile) to the mixture and heat to reflux for 2 hours to ensure complete salt formation.[7]

-

Isolation: Concentrate the reaction mixture under reduced pressure. Azeotrope the residue with ethanol (2x) to remove residual water.

-

Purification: Suspend the resulting solid in diethyl ether, stir vigorously, and collect the precipitate by filtration. Wash the solid with additional diethyl ether and dry under vacuum to yield (3,3-difluorocyclobutyl)methanamine hydrochloride as a white solid.[7]

Part B: N-Methylation via Reductive Amination

The final step involves the selective methylation of the primary amine precursor. Reductive amination using formaldehyde is a classic, high-yielding, and cost-effective method for this transformation.

Causality of Experimental Choices:

-

Formaldehyde: Serves as the carbonyl source for the formation of an intermediate iminium ion. An aqueous solution is commonly used.[8][9]

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to protic solvents than other hydrides like sodium borohydride and can be added directly to the reaction mixture containing the amine and aldehyde.

-

Methanol: An excellent solvent for both the amine salt and the reagents, facilitating a homogenous reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve (3,3-Difluorocyclobutyl)methanamine hydrochloride (1.0 eq) in methanol (~10 mL per gram).

-

Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the formation of the product by LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Final Salt Formation & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free base in a minimal amount of diethyl ether or ethyl acetate and add a 2M solution of HCl in diethyl ether until precipitation is complete.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1-(3,3-difluorocyclobutyl)-N-methylmethanamine,hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride: A Technical Guide for Preclinical Investigation

Abstract

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride emerges as a novel small molecule with potential applications in neuroscience and psychopharmacology. The strategic incorporation of a gem-difluorinated cyclobutane ring suggests a design aimed at enhancing metabolic stability and modulating physicochemical properties for optimal central nervous system penetration. While definitive preclinical data on this specific entity remains to be fully elucidated in publicly available literature, its structural motifs bear a compelling resemblance to known monoamine reuptake inhibitors. This in-depth technical guide presents a structured, scientifically-grounded framework for the comprehensive investigation of its mechanism of action. We hypothesize that this compound functions as a monoamine transporter (MAT) inhibitor and outline a multi-tiered experimental approach to rigorously test this hypothesis, determine its potency and selectivity, and explore potential secondary pharmacological activities. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the preclinical characterization of this and structurally related compounds.

Introduction: The Rationale for a Novel Neuromodulator

The therapeutic landscape for neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD), is dominated by agents that modulate monoaminergic neurotransmission.[1] The primary targets for these drugs are the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, thereby enhancing neuronal signaling.

The chemical structure of this compound, featuring a protonatable secondary amine separated from a compact, lipophilic cyclobutane ring, aligns with the general pharmacophore of many monoamine reuptake inhibitors.[3][4] The cyclobutane moiety, in particular, is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability.[5] The gem-difluoro substitution on the cyclobutane ring is a bioisosteric replacement for a carbonyl group or other polar functionalities, which can enhance binding affinity and reduce metabolic liabilities.

Given these structural features, we propose a primary hypothesis:

Primary Hypothesis: this compound acts as a competitive inhibitor of one or more monoamine transporters (SERT, NET, DAT), thereby blocking the reuptake of serotonin, norepinephrine, and/or dopamine from the synaptic cleft.

This guide will detail the necessary in-vitro and cell-based assays to validate this hypothesis and construct a comprehensive pharmacological profile of the compound.

Tier 1 Investigation: Primary Target Engagement and Potency

The initial phase of investigation is designed to ascertain whether the compound directly interacts with the hypothesized molecular targets and to quantify the affinity and potency of this interaction.

Radioligand Binding Assays: Quantifying Target Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[6][7] These assays utilize a radiolabeled ligand with known high affinity for the target, and the ability of the unlabeled test compound to displace the radioligand is measured.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Source: Commercially available cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[6]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well format):

-

Total Binding: Wells containing membrane preparation and a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in assay buffer.

-

Non-specific Binding: Wells containing the above components plus a high concentration of a known, non-radiolabeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT) to saturate the specific binding sites.

-

Competitive Binding: Wells containing the membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[8]

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration inhibiting 50% of specific binding) is determined by non-linear regression.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Binding Affinity Profile

| Target Transporter | Radioligand | Ki (nM) of Test Compound |

| Human SERT | [³H]Citalopram | Experimental Value |

| Human NET | [³H]Nisoxetine | Experimental Value |

| Human DAT | [³H]WIN 35,428 | Experimental Value |

Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding assays confirm physical interaction, neurotransmitter uptake assays measure the functional consequence of that interaction – the inhibition of transporter activity.[1][9] These assays are critical for confirming the compound's mechanism as a reuptake inhibitor.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

-

Cell Culture:

-

Use cell lines stably expressing the human monoamine transporters (e.g., HEK-hSERT, HEK-hNET, HEK-hDAT).

-

Plate the cells in 96-well plates and grow to confluence.[10]

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).[10]

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor.

-

Initiate uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) and a small amount of unlabeled neurotransmitter.

-

Incubate for a short period (e.g., 1-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

-

Compare the potency of the test compound across the three transporters to establish its selectivity profile.

-

Data Presentation: Predicted Functional Inhibition Profile

| Target Transporter | Substrate | IC50 (nM) of Test Compound |

| Human SERT | [³H]5-HT | Experimental Value |

| Human NET | [³H]Norepinephrine | Experimental Value |

| Human DAT | [³H]Dopamine | Experimental Value |

Logical Workflow for Tier 1 Investigation

Caption: Workflow for determining primary target affinity and functional potency.

Tier 2 Investigation: Selectivity and Off-Target Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target(s) to minimize off-target side effects. A secondary screening panel is essential to rule out interactions with other neurologically relevant targets. A plausible off-target for a monoamine reuptake inhibitor is monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines.

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if this compound inhibits MAO-A or MAO-B, which would represent a distinct mechanism of action.[11][12]

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Assay Principle: A fluorometric assay kit (e.g., EnzyChrom™) can be used.[13] In this assay, MAO enzymes react with a substrate to produce H₂O₂, which in the presence of a probe, generates a fluorescent signal.

-

Procedure:

-

In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of this compound.

-

Add the substrate and probe mixture to initiate the reaction.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value for inhibition of MAO-A and MAO-B.

-

Data Presentation: MAO Inhibition Selectivity

| Enzyme | IC50 (µM) of Test Compound |

| MAO-A | Experimental Value |

| MAO-B | Experimental Value |

Signaling Pathway: Hypothesized Mechanism of Action

Caption: Hypothesized monoamine reuptake inhibition by the test compound.

Conclusion and Future Directions

This technical guide outlines a systematic and robust preclinical strategy to elucidate the mechanism of action of this compound. By following the proposed Tier 1 and Tier 2 investigations, researchers can establish a comprehensive pharmacological profile, detailing the compound's affinity, potency, and selectivity for monoamine transporters.

Positive results from these assays would strongly support the hypothesis that this compound is a novel monoamine reuptake inhibitor. Subsequent studies should then focus on in vivo models to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neuropsychiatric disorders. The unique structural features of this compound, particularly the difluorocyclobutyl moiety, warrant a thorough investigation as it may offer advantages over existing therapeutic agents. The data generated from this research framework will be crucial for guiding further drug development efforts and unlocking the full therapeutic potential of this promising molecule.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 3. Pharmacophore design and database searching for selective monoamine neurotransmitter transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride solubility in different solvents

An In-Depth Technical Guide to the Solubility of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. It is a critical physicochemical property that governs a drug's bioavailability, manufacturability, and ultimately, its efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific compound of interest: this compound.

This molecule, with its unique difluorinated cyclobutyl moiety and a secondary amine, presents an interesting case study. The presence of fluorine can significantly alter physicochemical properties such as lipophilicity and metabolic stability, while the amine hydrochloride salt form is often employed to enhance aqueous solubility.[1][2][3] A thorough characterization of its solubility in a variety of relevant solvent systems is therefore paramount for its successful development. This document will delve into the theoretical underpinnings of its solubility, provide detailed, field-tested protocols for its empirical determination, and offer insights into the interpretation of the resulting data.

Section 1: Physicochemical Profile of this compound

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These properties provide clues to its expected behavior in different solvent environments.

| Property | Value/Information | Source |

| Chemical Name | This compound | PubChem |

| Alternate Names | 1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride | BLDpharm[4] |

| CAS Number | 1250444-03-1 | Synthonix[5] |

| Molecular Formula | C6H12ClF2N | Synthonix[5] |

| Molecular Weight | 171.62 g/mol | Sigma-Aldrich |

| Structure | A cyclobutane ring with two fluorine atoms on the same carbon, attached to a methylaminomethyl group, as a hydrochloride salt. | N/A |

The gem-difluoro group is a key structural feature. Fluorine's high electronegativity can create a dipole moment and influence the molecule's overall polarity and its ability to participate in hydrogen bonding.[1] The presence of the amine group, which is protonated in the hydrochloride salt form, is expected to confer significant aqueous solubility, particularly in acidic to neutral pH ranges.[6][7]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate various properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[1]

-

Lipophilicity: Fluorination can increase lipophilicity (logP), which can affect membrane permeability and protein binding.[8]

-

Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of nearby amine groups.[1][8] This modulation of pKa will directly impact the pH-solubility profile.

Section 2: Theoretical Framework for Solubility

The solubility of an amine hydrochloride is a dynamic process governed by several key equilibria. As a salt of a weak base and a strong acid, its solubility in aqueous media is highly dependent on the pH of the solution.

The pH-Solubility Profile: A Critical Relationship

The dissolution of this compound in water involves the dissociation of the salt into the protonated amine cation and the chloride anion. The protonated amine can then exist in equilibrium with its free base form. This relationship is described by the Henderson-Hasselbalch equation and is crucial for predicting how the compound will behave in different physiological environments, such as the gastrointestinal tract.[9]

The total solubility (S_total) is the sum of the intrinsic solubility of the free base (S_base) and the concentration of the protonated, more soluble form. It is expected that the solubility will be highest at low pH where the protonated form predominates and will decrease as the pH increases and the less soluble free base begins to precipitate.[10]

Caption: Equilibrium of this compound in solution.

Section 3: Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves screening a range of solvents that are relevant to pharmaceutical development.

Solvent Selection Rationale

The choice of solvents should be strategic, covering a spectrum of polarities and functionalities to build a comprehensive solubility profile.[11][12][13]

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To simulate physiological conditions and determine the pH-solubility profile. |

| Alcohols | Methanol, Ethanol, Isopropanol | Common co-solvents in formulations and synthesis. |

| Ketones | Acetone | A polar aprotic solvent used in manufacturing. |

| Esters | Ethyl Acetate | A moderately polar solvent. |

| Chlorinated Solvents | Dichloromethane | A non-polar solvent, useful for understanding lipophilicity. |

| Ethers | Tetrahydrofuran (THF) | A polar aprotic solvent. |

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable method that allows for the accurate measurement of a compound's solubility at a given temperature.

Materials:

-

This compound

-

Selected solvents

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable column and detector

-

pH meter

-

0.22 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of each selected solvent to the respective vials.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.

-

pH Measurement (for aqueous buffers): Measure the pH of the remaining saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

Section 4: Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Table of Solubility Data (Hypothetical)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (if applicable) |

| Water | 25 | > 100 | ~5.5 |

| pH 1.2 Buffer | 37 | > 200 | 1.2 |

| pH 4.5 Buffer | 37 | > 150 | 4.5 |

| pH 6.8 Buffer | 37 | 85 | 6.8 |

| pH 7.4 Buffer | 37 | 50 | 7.4 |

| Methanol | 25 | 120 | N/A |

| Ethanol | 25 | 75 | N/A |

| Isopropanol | 25 | 20 | N/A |

| Dichloromethane | 25 | < 1 | N/A |

Interpretation of Results

The hypothetical data above would suggest that this compound is highly soluble in aqueous solutions, particularly at acidic pH, which is consistent with the behavior of an amine hydrochloride.[6][14][15] The solubility decreases as the pH increases, which is expected as the compound converts to its less soluble free base form. The high solubility in polar protic solvents like methanol and ethanol, and poor solubility in a non-polar solvent like dichloromethane, indicates a polar nature. This information is invaluable for guiding formulation strategies. For an oral dosage form, the high solubility in acidic conditions is favorable for dissolution in the stomach.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. A thorough understanding of its solubility profile is a cornerstone for its successful development as a pharmaceutical agent. The provided protocols offer a robust framework for generating high-quality, reliable data.

Future work should focus on expanding the solvent screen to include more complex and biorelevant media, such as simulated gastric and intestinal fluids. Additionally, investigating the effect of temperature on solubility can provide valuable thermodynamic insights. The solid-state properties of the compound, such as crystallinity and polymorphism, should also be characterized as they can significantly impact solubility.

References

- 1. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1250444-03-1 | Benchchem [benchchem.com]

- 4. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 1250444-03-1 | this compound [synthonix.com]

- 6. quora.com [quora.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 14. byjus.com [byjus.com]

- 15. embibe.com [embibe.com]

The Strategic Incorporation of (3,3-Difluorocyclobutyl)-N-methylmethanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate introduction of fluorine into drug candidates represents a pivotal strategy in contemporary medicinal chemistry for the optimization of pharmacological profiles. The 3,3-difluorocyclobutyl moiety, a conformationally restricted and metabolically robust scaffold, has emerged as a valuable building block in the design of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential medicinal chemistry applications of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. We will explore its role as a strategic building block, the bioisosteric rationale for its use, and its incorporation into advanced drug candidates, including kinase and methyltransferase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold in their discovery programs.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into small molecule drug candidates has become an indispensable tool for modulating a wide array of pharmaceutical properties. The unique electronic nature of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target. Among the diverse array of fluorinated motifs, gem-difluoroalicyclic structures, such as the 3,3-difluorocyclobutyl group, offer a compelling combination of features. The 3,3-difluorocyclobutyl moiety provides a rigid carbocyclic core that can help to lock in a bioactive conformation, while the gem-difluoro substitution offers a powerful means to enhance metabolic stability and modulate local electronics without introducing excessive lipophilicity. This guide focuses on a key derivative of this scaffold, this compound, a versatile building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Synthesis of this compound

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery campaign.

| Property | Value | Reference |

| CAS Number | 1250444-03-1 | [1][2] |

| Molecular Formula | C6H12ClF2N | [1] |

| Molecular Weight | 171.62 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >95-97% | [1][3] |

Synthetic Pathway

While the direct synthesis of this compound is not extensively detailed in peer-reviewed literature, a robust synthetic strategy can be devised based on the well-established synthesis of the primary amine precursor, (3,3-difluorocyclobutyl)methanamine hydrochloride, followed by a selective N-methylation step.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of (3,3-difluorocyclobutyl)methanamine hydrochloride [4]

-

Reduction of 3,3-difluorocyclobutanecarbonitrile: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex (1.1 eq, 1M in THF) under an inert atmosphere of nitrogen.

-

Reflux and Quenching: Heat the reaction mixture to reflux for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture in an ice-water bath and cautiously quench the reaction by the dropwise addition of methanol.

-

Acidification and Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 2-3 hours to facilitate the formation of the hydrochloride salt.

-

Isolation and Purification: Remove the solvents under reduced pressure. To remove residual water, perform azeotropic distillation with ethanol (2x). Suspend the resulting solid in diethyl ether, collect the precipitate by filtration, and dry under vacuum to yield (3,3-difluorocyclobutyl)methanamine hydrochloride as a white solid.

Part B: Selective N-methylation of (3,3-difluorocyclobutyl)methanamine hydrochloride

A variety of methods can be employed for the selective N-monomethylation of primary amines. The following is a representative procedure using reductive amination.

-

Reductive Amination: To a suspension of (3,3-difluorocyclobutyl)methanamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a protic solvent such as methanol, add aqueous formaldehyde (1.1 eq, 37% solution).

-

Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

-

Work-up and Purification: Stir the reaction overnight at room temperature. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Final Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate this compound. Collect the solid by filtration and dry under vacuum.

Caption: Synthetic workflow for this compound.

The 3,3-Difluorocyclobutyl Moiety as a Bioisostere

A key rationale for the incorporation of the 3,3-difluorocyclobutyl group in drug candidates lies in the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The gem-difluoromethylene (CF2) group is often employed as a bioisostere for a carbonyl (C=O) group or a methylene (CH2) group.

Carbonyl Bioisostere

The CF2 group can mimic the steric and electronic properties of a carbonyl group. The C-F bonds are polarized, creating a local dipole moment that can participate in non-covalent interactions, such as hydrogen bonding with biological targets. Unlike a ketone, the CF2 group is non-planar and, crucially, resistant to metabolic reduction. This can be a significant advantage in overcoming drug metabolism liabilities.

Methylene Bioisostere

While the replacement of a methylene group with a difluoromethylene group can increase lipophilicity, it also confers metabolic stability by blocking a potential site of oxidative metabolism. The strong C-F bond is highly resistant to cleavage by metabolic enzymes such as cytochrome P450s.

Caption: Bioisosteric relationships of the gem-difluoromethylene group.

Applications in Medicinal Chemistry: Case Studies

The utility of the (3,3-difluorocyclobutyl)methylamino scaffold is exemplified by its incorporation into several classes of investigational drug candidates, particularly as inhibitors of enzymes implicated in cancer and autoimmune diseases.

METTL3 Inhibitors for Oncology and Viral Infections

Recent patent literature has disclosed the use of the (3,3-difluorocyclobutyl)methylamino moiety in the development of potent inhibitors of METTL3 (Methyltransferase-like 3).[1][5] METTL3 is an RNA methyltransferase that plays a crucial role in the regulation of gene expression and has been identified as a promising therapeutic target in various cancers and viral infections.[5] In these inhibitors, the (3,3-difluorocyclobutyl)methylamino group is typically appended to a heterocyclic core and is believed to occupy a key binding pocket in the enzyme's active site. The difluorocyclobutyl group likely contributes to enhanced binding affinity and favorable pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

The (3,3-difluorocyclobutyl)methylamino scaffold has also been incorporated into novel inhibitors of Janus kinases (JAKs).[4] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is a hallmark of numerous autoimmune and inflammatory diseases. The incorporation of the (3,3-difluorocyclobutyl)methylamino group in these inhibitors is a strategic choice to optimize potency, selectivity, and drug-like properties. The rigid nature of the cyclobutyl ring can help to pre-organize the molecule for optimal binding to the ATP-binding site of the kinase, while the fluorine atoms can enhance metabolic stability.

Experimental Protocol: Representative Synthesis of a (3,3-Difluorocyclobutyl)methylamino-Substituted Heterocyclic Core

This is a generalized protocol for the coupling of (3,3-Difluorocyclobutyl)-N-methylmethanamine to a heterocyclic electrophile, a common step in the synthesis of kinase or METTL3 inhibitors.

-

Reaction Setup: To a solution of the heterocyclic electrophile (e.g., a chloro- or bromo-substituted heterocycle, 1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add (3,3-Difluorocyclobutyl)-N-methylmethanamine (free base, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).

-

Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired final compound.

Biological Evaluation: In Vitro Assays

Once a novel compound incorporating the (3,3-Difluorocyclobutyl)-N-methylmethanamine scaffold has been synthesized, its biological activity must be assessed.

Kinase Inhibition Assays

For compounds targeting kinases such as JAKs, a variety of in vitro assays can be employed to determine potency and selectivity. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide. Alternatively, fluorescence-based assays or mass spectrometry-based methods can be used. The output of these assays is typically the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

METTL3 Inhibition Assays

The inhibitory activity against METTL3 can be determined using an in vitro methyltransferase assay. This assay typically involves incubating the enzyme with a substrate RNA, the methyl donor S-adenosylmethionine (SAM), and the test compound. The amount of methylated RNA produced is then quantified, often using a radiolabeled methyl group from SAM or by a specific antibody that recognizes the methylated adenosine.

Caption: Iterative drug discovery workflow utilizing the title compound.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted, gem-difluorinated carbocyclic core and a secondary amine provides a powerful tool for the design of novel therapeutics with enhanced pharmacological properties. The successful incorporation of this scaffold into advanced drug candidates, such as inhibitors of METTL3 and Janus kinases, underscores its potential for addressing challenging biological targets in oncology, virology, and immunology. As the demand for drug candidates with improved drug-like properties continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. US11725010B2 - Polyheterocyclic compounds as METTL3 inhibitors - Google Patents [patents.google.com]

- 2. WO2022254216A1 - Polythérapies comprenant un inhibiteur de mettl3 et un autre agent anticancéreux - Google Patents [patents.google.com]

- 3. RU2662812C2 - ÐндÑÑиÑÑÑÑие апопÑоз ÑÑедÑÑва Ð´Ð»Ñ Ð»ÐµÑÐµÐ½Ð¸Ñ Ð·Ð»Ð¾ÐºÐ°ÑеÑÑвенной опÑÑ Ð¾Ð»Ð¸ и иммÑнологиÑеÑÐºÐ¸Ñ Ð¸ аÑÑоиммÑннÑÑ Ð·Ð°Ð±Ð¾Ð»ÐµÐ²Ð°Ð½Ð¸Ð¹ - Google Patents [patents.google.com]

- 4. RU2761626C2 - 5-(7H-PYRROLO[2,3-d]PYRIMIDINE-4-YL)-5-AZASPIRO[2.5]OCTANE-8-CARBOXYLIC ACID DERIVATIVES AS NEW JAK-KINASE INHIBITORS - Google Patents [patents.google.com]

- 5. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally related compounds and established principles of chemical safety to offer a robust framework for risk mitigation. The guide covers hazard identification, personal protective equipment, emergency protocols, and best practices for storage and disposal, ensuring a self-validating system of laboratory safety.

Introduction and Compound Profile

This compound is a fluorinated organic compound of interest in pharmaceutical research and development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and bioavailability.[1] However, the presence of fluorine and the amine hydrochloride functional group also necessitates specific handling precautions to ensure the safety of laboratory personnel.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide extrapolates safety protocols from data on structurally analogous compounds, such as 3,3-Difluorocyclobutanamine Hydrochloride and other fluorinated aminocyclobutane derivatives, in conjunction with established principles for handling hazardous chemicals.[2]

| Property | Information | Source |

| CAS Number | 1250444-03-1 | [3] |

| Molecular Formula | C6H12ClF2N | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Appearance | Likely an off-white to white solid | [4] |

| Solubility | Expected to be soluble in water | [4] |

Hazard Identification and Risk Assessment

Based on the analysis of related compounds, this compound is anticipated to present several health hazards. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[5]

Anticipated Hazards:

-

Acute Oral Toxicity: Similar compounds are harmful if swallowed.[4][6]

-

Skin Irritation/Corrosion: Expected to cause skin irritation, and potentially severe burns in its free-base form or at high concentrations.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust particles.[4]

The hydrochloride salt form may also be corrosive to metals. Upon decomposition, it may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Occupational Exposure Banding

In the absence of a specific Occupational Exposure Limit (OEL), an occupational exposure banding (OEB) approach is recommended.[5] Given the potential for skin and eye irritation and respiratory effects, this compound would likely fall into a band requiring a high degree of containment and control.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.[4]

-

Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne dust.[7]

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a glove box or powder containment hood is recommended.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.[7]

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical splash goggles and a face shield. | To protect against dust particles and splashes. Standard safety glasses are insufficient.[7] |

| Hand | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[6] |

| Body | A lab coat, long pants, and closed-toe shoes. | To protect the entire body from potential exposure.[7] |

| Respiratory | A NIOSH-approved respirator may be necessary for certain operations. | To be used if engineering controls are insufficient to maintain exposure below acceptable levels. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

The compound is likely hygroscopic; protect from moisture.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Spill and Leak Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and follow institutional emergency response protocols.

-

Prevent the product from entering drains.[2]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

Do not dispose of it down the drain or with general laboratory waste.

Visualization of Safety Protocols

Workflow for Safe Handling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. ehs.wisc.edu [ehs.wisc.edu]

Methodological & Application

Application Notes and Protocols for (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride in Organic Synthesis

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functionalities, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] Its unique, rigid, three-dimensional structure provides a distinct advantage in exploring chemical space compared to more flexible aliphatic chains.[1]

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride (CAS: 1250444-03-1) is a specialized building block that combines the benefits of the difluorocyclobutyl motif with a secondary aminomethyl group.[2][3] This configuration is of significant interest to researchers in drug development, as the secondary amine serves as a crucial handle for introducing the scaffold into larger, more complex molecules. Its hydrochloride salt form ensures improved stability and handling properties. While direct synthetic applications of this specific N-methylated amine are not extensively documented in peer-reviewed literature, its primary amine precursor, (3,3-difluorocyclobutyl)methanamine, is a known intermediate in the synthesis of potent therapeutic agents, including STING (Stimulator of Interferon Genes) modulators.[4] This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on a detailed, field-proven protocol for its preparation via reductive amination of its primary amine precursor.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective use.

| Property | Value | Source |

| CAS Number | 1250444-03-1 | [2][3][5] |

| Molecular Formula | C₆H₁₂ClF₂N | [2][6] |

| Molecular Weight | 171.62 g/mol | [3][6] |

| Appearance | White to Off-White Solid (presumed) | General chemical knowledge |

| Purity | Typically >95-97% (research grade) | [2][3] |

Core Synthesis Protocol: N-Methylation via Reductive Amination

The most direct and widely applicable method for synthesizing (3,3-Difluorocyclobutyl)-N-methylmethanamine is through the reductive amination of its primary amine precursor, (3,3-Difluorocyclobutyl)methanamine. This two-step, one-pot process involves the formation of an imine with formaldehyde, followed by its immediate reduction to the secondary amine.

This protocol is based on well-established principles of reductive amination, a robust and versatile transformation in organic synthesis.[7][8][9] Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing side reactions.[8]

Diagram of the Reductive Amination Workflow

Caption: Workflow for the synthesis of the target compound via reductive amination.

Detailed Step-by-Step Protocol

Materials:

-

(3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS: 1159813-93-0)[4][10][11]

-

Sodium hydroxide (NaOH) or another suitable base

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

-